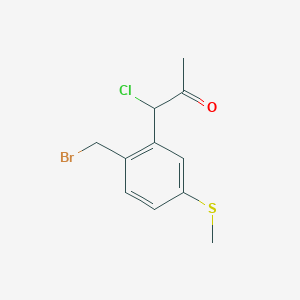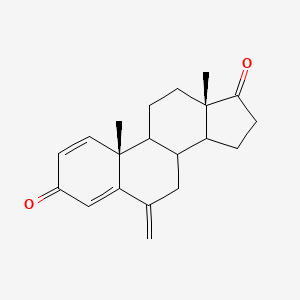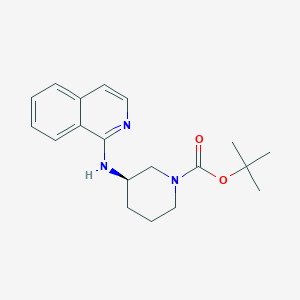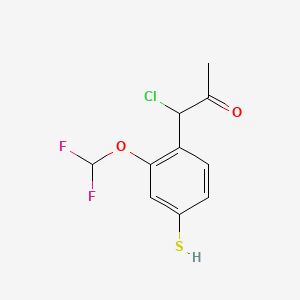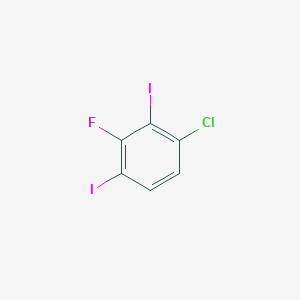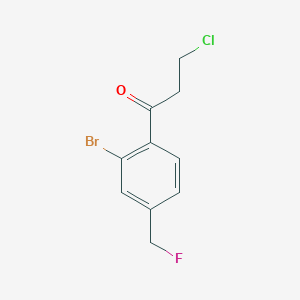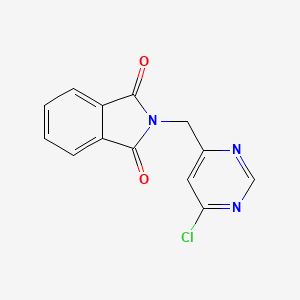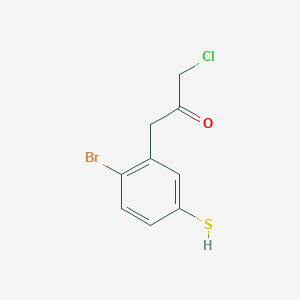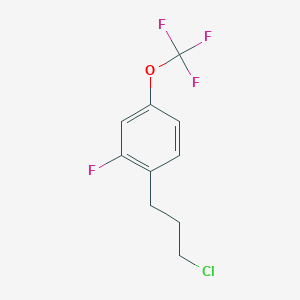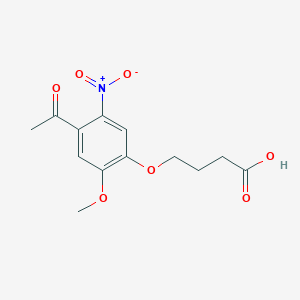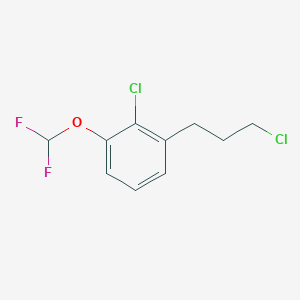
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chloro substituent.
Chloropropylation: The introduction of the chloropropyl group is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Difluoromethoxylation: The final step involves the introduction of the difluoromethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and chloropropyl groups can participate in various chemical reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and difluoromethoxy groups provides a combination of properties that can be advantageous in various research and industrial contexts.
Properties
Molecular Formula |
C10H10Cl2F2O |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
TUCSAIKJAJNHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
